molecular formula C9H19NO3S2 B6327355 tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate CAS No. 877864-07-8

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate

Cat. No.: B6327355
CAS No.: 877864-07-8
M. Wt: 253.4 g/mol
InChI Key: AUJWRCFOXBKTFR-UHFFFAOYSA-N
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Description

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is an organic compound with the molecular formula C9H19NO3S2. It is a carbamate derivative that contains a disulfide bond, making it an interesting compound for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate typically involves the reaction of 2-hydroxyethyl disulfide with cysteamine hydrochloride in the presence of triethylamine and anhydrous methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential in modifying proteins through disulfide exchange reactions.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable disulfide bonds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-((2-hydroxyethyl)disulfaneyl)ethoxy)carbamate
  • tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is unique due to its specific disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring reversible disulfide bond formation and cleavage .

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWRCFOXBKTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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